
Fmoc-Ala-OH
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its structure combines the fluorenylmethyloxycarbonyl (Fmoc) group, which protects the α-amino group, with L-alanine, enabling controlled deprotection under mild basic conditions. Key properties include:
- Molecular Formula: C₁₈H₁₇NO₄
- Molecular Weight: 311.33 g/mol
- Melting Point: 147–153°C
- Optical Activity: [α]²⁰/D = −18° (c = 1 in DMF)
This compound is critical in synthesizing peptides, polymers, and advanced materials due to its stability during coupling reactions and compatibility with Fmoc-based SPPS protocols. Recent applications span environmental sensing, perovskite solar cells, and self-assembled nanostructures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-Alanine can be synthesized through the reaction of L-alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane or dimethylformamide (DMF) at room temperature. The Fmoc group is introduced to the amino group of alanine, forming Fmoc-L-Alanine .
Industrial Production Methods: Industrial production of Fmoc-L-Alanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding free L-alanine.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed:
Deprotection: Free L-alanine.
Coupling: Peptides or peptide fragments with Fmoc-L-Alanine incorporated into the sequence.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ala-OH is widely utilized as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during coupling reactions, allowing for the sequential addition of amino acids to form peptides with precise sequences. This method enhances the efficiency and scalability of peptide production, making it essential in pharmaceutical development.
Mechanism
The Fmoc group can be easily removed under basic conditions, facilitating the coupling of the next amino acid. This characteristic allows for high fidelity in peptide synthesis and minimizes racemization during the process .
Biological Research
Protein Interactions
In biological studies, this compound is employed to investigate protein-protein interactions and enzyme-substrate dynamics. Its incorporation into peptide sequences aids in understanding biochemical pathways and developing peptide-based therapeutics .
Therapeutic Applications
Peptides synthesized using this compound are being explored for their potential as therapeutic agents, including vaccines and targeted drug delivery systems. The stability imparted by the Fmoc group enhances the bioactivity of these peptides, making them suitable for clinical applications .
Materials Science
Self-Assembly Structures
this compound plays a crucial role in the self-assembly of peptide-based materials. Research has shown that it can form hydrogels and nanostructures that have applications in drug delivery and tissue engineering. The ability to tailor these structures enhances their utility in developing advanced materials .
Interface Passivation in Solar Cells
Recent studies have demonstrated that this compound can improve the efficiency and stability of perovskite solar cells through interface passivation. This application highlights its potential beyond traditional peptide synthesis, extending into renewable energy technologies .
Case Studies
Study Title | Application | Findings |
---|---|---|
Interface Passivation of Perovskite Solar Cells | Solar Energy | This compound improved efficiency by enhancing stability under operational conditions (Song et al., 2023) |
Charge Effects on Self-Assembly | Material Science | Demonstrated role in hydrogelation processes crucial for advanced material development (Nguyen et al., 2014) |
Continuous-Flow Peptide Synthesizer | Pharmaceutical Technology | Streamlined production processes for C-terminal free peptides using innovative synthesizer technology (Otake et al., 2023) |
Challenges and Considerations
While this compound is highly effective in various applications, challenges such as contamination with beta-alanine derivatives have been noted during synthesis processes. Quality control measures are essential to mitigate these issues and ensure high purity in synthesized peptides .
Mechanism of Action
The primary mechanism of action of Fmoc-L-Alanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide bond formation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Key Findings :
- P(Fmoc-Ala-OH) exhibits higher molecular weight and sensitivity, attributed to shorter side chains reducing steric hindrance during polymerization .
- Both polymers selectively recognize Cr₂O₇²⁻ via interactions between Cr(VI) and N/O atoms in the side chains .
This compound vs. Other Fmoc-Amino Acids in Solar Cells
This compound outperforms non-functionalized amino acids in passivating perovskite solar cells:
Parameter | This compound-Modified | Control (Unmodified) |
---|---|---|
Power Conversion Efficiency | 21.14% | 16.18% |
Carrier Lifetime (τ₂) | 89.7 ns | 45.2 ns |
Defect Density | 1.2 × 10¹⁵ cm⁻³ | 3.8 × 10¹⁵ cm⁻³ |
Mechanistic Insights :
- This compound reduces PbI₂ impurities, enhances crystallinity, and suppresses non-radiative recombination via interactions between its carboxyl group and undercoordinated Pb²⁺ .
- Comparable Fmoc derivatives (e.g., Fmoc-Phe-OH) show lower passivation efficiency due to bulkier side chains .
Comparison with Fmoc-Aib-OH :
- This compound achieves higher coupling yields than Fmoc-aminoisobutyric acid (Aib), which requires specialized reagents like PyBOP or Fmoc acid fluorides due to extreme steric hindrance .
Impurity Profiles
This compound is prone to β-alanine contamination, unlike other Fmoc-amino acids:
Impurity | This compound | Fmoc-Arg(Pbf)-OH |
---|---|---|
Fmoc-β-Ala-OH | 0.5–1.5% | <0.1% |
Fmoc-β-Ala-Amino Acid-OH | 0.2–0.8% | 0.3–1.2% |
Implications :
- β-alanine impurities lead to insertion mutations in peptides, necessitating stringent supplier specifications .
Self-Assembly Behavior
This compound forms distinct nanostructures compared to aliphatic Fmoc-amino acids:
Compound | Self-Assembled Structure | Critical Aggregation Concentration (CAC) |
---|---|---|
This compound | Helical nanofibers | 2.5 mM |
Fmoc-Leu-OH | β-sheet tapes | 1.8 mM |
Fmoc-Val-OH | Spherical micelles | 3.2 mM |
Mechanism : The shorter side chain of this compound promotes π-π stacking of fluorenyl groups, favoring fibrous morphologies .
Biological Activity
Fmoc-Ala-OH, or 9-fluorenylmethyloxycarbonyl-L-alanine, is an important amino acid derivative widely used in peptide synthesis and research. This article delves into its biological activity, focusing on its self-assembly properties, coupling efficiency in peptide synthesis, and implications for drug development.
1. Self-Assembly Properties
This compound exhibits unique self-assembling characteristics that influence its biological activity. Research indicates that at varying concentrations and temperatures, this compound can form distinct structures. Notably, it has been observed to create flower-like morphologies both at low and high concentrations at room temperature and upon heating to 70°C. This self-assembly is significant as it can affect the bioavailability and efficacy of peptides synthesized using this amino acid.
Concentration | Structure Type | Temperature |
---|---|---|
Low | Flower-like | Room Temperature |
High | Flower-like | Room Temperature |
Variable | Flower-like | 70°C |
These self-assembled structures can enhance the stability and delivery of therapeutic peptides, suggesting potential applications in drug formulation .
2. Coupling Efficiency in Peptide Synthesis
The coupling efficiency of this compound in peptide synthesis is critical for producing high-quality peptides. Studies have demonstrated that the concentration of this compound significantly impacts the rate of coupling reactions. For instance, increasing the concentration of this compound correlates with a higher conversion rate during coupling reactions with various peptide-resins.
Table: Coupling Reaction Rates
This compound Concentration (eq) | Conversion Rate (%) |
---|---|
1 | 40 |
3 | 70 |
5 | 90 |
The optimal conditions for coupling involve using a stoichiometric ratio of this compound to coupling reagents like DIC (diisopropylcarbodiimide) and OxymaPure, which minimizes side reactions and maximizes yield .
3. Implications for Drug Development
The biological activity of this compound extends beyond its role in synthesis; it has implications for drug development due to its structural properties. The ability of this compound to form stable structures can enhance the pharmacokinetics of peptide drugs, potentially leading to improved oral absorption and bioavailability.
Recent studies have shown that modifications to the structure of peptides containing this compound can lead to significant changes in their biological activity. For example, subtle changes in the amino acid sequence or structure can enhance or diminish cytotoxicity against cancer cell lines by altering interactions with cellular targets such as ATP synthase .
4. Case Studies
Several case studies highlight the importance of this compound in developing effective therapeutic agents:
- Case Study 1 : A study investigated the anticancer properties of peptides synthesized using this compound. The results indicated that certain structural modifications increased cytotoxicity against MCF-7 breast cancer cells by over 50% compared to unmodified peptides.
- Case Study 2 : Research on self-assembled structures formed by Fmoc-modified amino acids revealed that these structures could encapsulate drugs, enhancing their stability and release profiles in biological environments .
Q & A
Basic Research Questions
Q. How can researchers optimize coupling conditions for Fmoc-Ala-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Optimize coupling efficiency by calculating resin substitution (K value) as . For example, with a substitution of 0.6 mmol/g and 5 g resin, . Use stoichiometric ratios of this compound (1.86 g for K=6) and activators like TBTU (1.92 g) and DIEA (0.5 mL) in DMF. Monitor coupling completion via Kaiser test or ninhydrin assay. Post-coupling, wash resin thoroughly with DMF to remove excess reagents .
Q. What analytical methods are recommended to assess the purity and enantiomeric excess of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (265–280 nm) to evaluate purity (>98% recommended).
- TLC : Compare retention factors (Rf) against standards using silica plates and appropriate solvent systems (e.g., ethyl acetate/hexane).
- Acidimetric Titration : Determine free carboxylic acid content to confirm ≥93% assay purity.
- Optical Rotation : Measure (−18° in DMF) to verify enantiomeric integrity .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodological Answer : Store at 2–8°C in airtight, desiccated containers under inert gas (e.g., argon). Avoid exposure to moisture, light, and amines (e.g., piperidine), which can prematurely cleave the Fmoc group. Pre-dissolve in DMF for immediate use in SPPS to minimize degradation .
Advanced Research Questions
Q. What role does this compound play in improving perovskite solar cell (PSC) efficiency?
- Methodological Answer : At 1.5 mg/mL in anti-solvent processing, this compound passivates uncoordinated Pb²⁺ defects on perovskite surfaces, reducing non-radiative recombination. This enhances crystallinity (XRD FWHM reduction), light absorption (UV-vis), and carrier lifetime (TRPL). Optimal concentration balances defect passivation and film morphology—exceeding 1.5 mg/mL induces cracks (SEM), degrading device performance. Champion devices achieve 21.14% PCE with Jsc = 24.59 mA cm⁻² and Voc = 1.08 V .
Q. How can this compound be integrated into self-assembling hydrogels for biomaterial applications?
- Methodological Answer : this compound’s aromatic fluorenyl group promotes π-π stacking, enabling hydrogel formation via pH-triggered self-assembly. Dissolve in DMSO (10 mM), then dilute in PBS (pH 7.4) to induce gelation. Characterize rheology (storage modulus >100 Pa) and nanostructure (TEM/fibril morphology). Applications include drug delivery scaffolds and tissue engineering matrices .
Q. What strategies resolve contradictions in experimental data when varying this compound concentrations in perovskite films?
- Methodological Answer : Combine multi-technique validation:
- SEM/XRD : Correlate film morphology (crack formation) with crystallinity.
- PL/TRPL : Quantify defect density reduction (enhanced PL intensity) vs. carrier lifetime.
- J-V/IPCE : Link structural improvements to Jsc and PCE gains.
For example, cracks at >1.5 mg/mL reduce charge transport despite improved crystallinity, necessitating trade-off analysis .
Q. How is this compound utilized in synthesizing N-methylated peptides for therapeutic applications?
- Methodological Answer : After this compound coupling and deprotection (20% piperidine/DMF), perform Mitsunobu N-methylation:
Protect free amines with o-nitrobenzenesulfonyl (o-NBS) chloride.
React with methanol, PPh₃, and DIAD in THF (1 hr, 25°C).
Confirm methylation via LC-MS and Kaiser test.
This method enables backbone rigidity modulation for enhanced protease resistance .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245823 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; [EMD Millipore MSDS] | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20866 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35661-39-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35661-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.